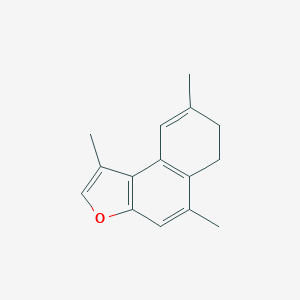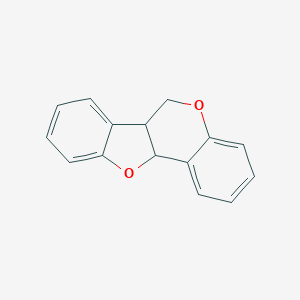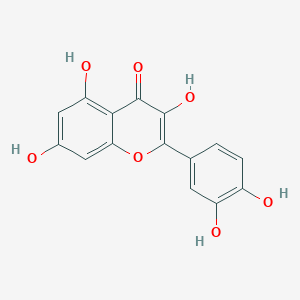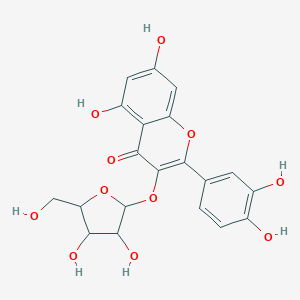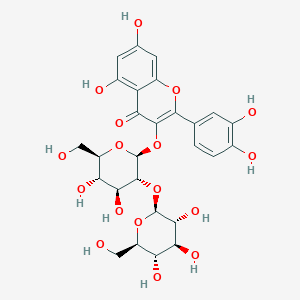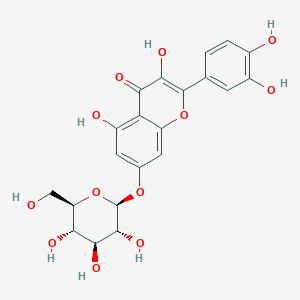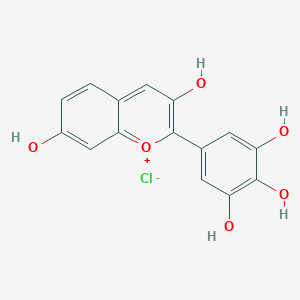
Robinetinidin chloride
Overview
Description
Robinetinidin chloride is an anthocyanidin, a type of flavonoid. It is chemically known as 3,3’,4’,5’,7-pentahydroxyflavylium chloride. This compound is notable for its vibrant color and is found in various plants, particularly in the heartwood of certain trees.
Mechanism of Action
Target of Action
Robinetinidin chloride is a flavan-3-ol derivative . It is of interest in the field of natural product chemistry and plant sciences . .
Mode of Action
It is known to play a role in plant defense mechanisms, particularly in the context of its role as a tannin constituent contributing to the astringency and color of certain plants and fruits .
Biochemical Pathways
Robinetinidin is an anthocyanidin, a type of flavonoid . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions . .
Result of Action
It is known to contribute to the astringency and color of certain plants and fruits .
Biochemical Analysis
Biochemical Properties
Robinetinidin chloride is known to interact with various biomolecules. As an anthocyanidin, it is part of the group of water-soluble pigments which are responsible for the red, purple, and blue colors of many fruits and vegetables
Cellular Effects
It is known that anthocyanidins, including this compound, can have antioxidant properties . This suggests that this compound could potentially influence cell function by protecting against oxidative stress.
Molecular Mechanism
As an anthocyanidin, it is known to have antioxidant properties, suggesting it may interact with reactive oxygen species within the cell
Metabolic Pathways
As an anthocyanidin, it is likely involved in the flavonoid biosynthesis pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Robinetinidin chloride can be synthesized through the chlorination of flavonoid compounds. One common method involves the reaction of a flavone compound with a chlorinating agent under controlled conditions . The reaction typically requires an acidic environment and is conducted at a specific temperature to ensure the proper formation of the chloride derivative.
Industrial Production Methods: In industrial settings, this compound is produced by scaling up the laboratory synthesis methods. The process involves the use of large reactors where the flavonoid compounds are chlorinated in bulk. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Robinetinidin chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form different derivatives, often involving the addition of hydrogen.
Substitution: In this reaction, one or more atoms in the molecule are replaced by other atoms or groups of atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different hydroxylated derivatives .
Scientific Research Applications
Robinetinidin chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, indicators, and antioxidants.
Biology: The compound is studied for its potential antioxidant properties and its role in plant pigmentation.
Comparison with Similar Compounds
Robinetinidin chloride is unique among anthocyanidins due to its specific hydroxylation pattern. Similar compounds include:
Cyanidin chloride: Another anthocyanidin with a different hydroxylation pattern.
Delphinidin chloride: Known for its intense blue color and different chemical properties.
Pelargonidin chloride: Exhibits a distinct red color and is found in various fruits and flowers.
Compared to these compounds, this compound has a unique combination of hydroxyl groups, which contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSVCKWRJIXDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583684 | |
| Record name | Robinetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3020-09-5 | |
| Record name | Robinetinidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Robinetinidin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Robinetinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROBINETINIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


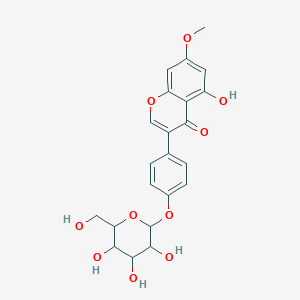
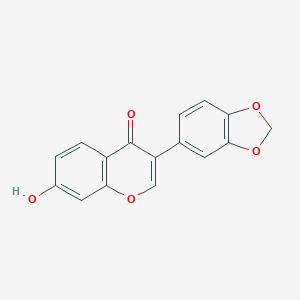


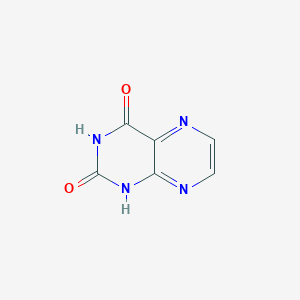
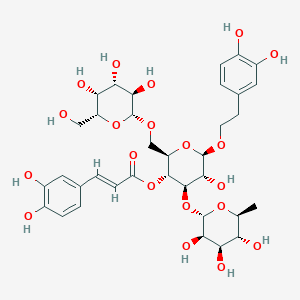
![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)
